molecular formula C20H24N8 B2563039 3-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 2415500-04-6

3-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B2563039
CAS No.: 2415500-04-6
M. Wt: 376.468
InChI Key: FFVGHMOFUKLZQX-UHFFFAOYSA-N
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Description

3-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a complex heterocyclic compound It features a pyridazine core substituted with a piperazine ring, a cyclopropylpyrimidine moiety, and a dimethylpyrazole group

Preparation Methods

The synthesis of 3-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step procedures. The synthetic route may include:

    Formation of the pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperazine ring: This step often involves nucleophilic substitution reactions.

    Attachment of the cyclopropylpyrimidine moiety: This can be done through coupling reactions.

    Addition of the dimethylpyrazole group: This step may involve condensation reactions.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with piperazine, pyrimidine, or pyrazole moieties. Examples include:

The uniqueness of 3-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

3-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N8/c1-14-11-15(2)28(25-14)19-6-5-18(23-24-19)26-7-9-27(10-8-26)20-12-17(16-3-4-16)21-13-22-20/h5-6,11-13,16H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVGHMOFUKLZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC(=C4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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